
Pralidoxime
Overview
Description
Pralidoxime (2-pyridine aldoxime methyl chloride) is a quaternary ammonium oxime and a cornerstone antidote for organophosphorus (OP) compound poisoning. It reactivates acetylcholinesterase (AChE) inhibited by OP agents by displacing the phosphoryl group from the enzyme’s active site, restoring neuromuscular function . This compound is administered intravenously or intramuscularly, often in combination with atropine, to counteract both muscarinic and nicotinic effects of OP toxicity .
Its pharmacokinetic profile includes rapid absorption (peak plasma concentration within 30–60 minutes post-intramuscular injection) and renal excretion. Co-administration with atropine and avizafone may enhance its bioavailability, though this can alter its pressor effects during resuscitation . Stability is a concern; this compound degrades in alkaline conditions, necessitating rigorous quality control in autoinjector formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pralidoxime iodide is synthesized through a multi-step process. The initial step involves treating pyridine-2-carboxaldehyde with hydroxylamine to form pyridine-2-aldoxime. This intermediate is then alkylated with methyl iodide to produce this compound as the iodide salt .
Industrial Production Methods: Industrial production of this compound iodide follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: Pralidoxime iodide primarily undergoes nucleophilic substitution reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Nucleophilic Substitution: Methyl iodide is commonly used as an alkylating agent in the synthesis of this compound iodide.
Oxidation and Reduction: Various oxidizing and reducing agents can be used, depending on the desired transformation.
Major Products Formed: The major product formed from the synthesis of this compound iodide is the iodide salt of this compound. Other minor by-products may include unreacted starting materials and side products from incomplete reactions .
Scientific Research Applications
Clinical Applications
1. Treatment of Organophosphate Poisoning
Pralidoxime is primarily used in emergency medicine for treating acute organophosphate poisoning. Its effectiveness has been documented in various clinical trials:
- Randomized Controlled Trials : A study involving 235 patients with organophosphate insecticide poisoning found that this compound administration resulted in moderate reactivation of red cell AChE but did not significantly reduce mortality rates compared to placebo .
Study | Treatment Group | Mortality Rate | AChE Reactivation |
---|---|---|---|
RCT 1 | This compound | 24.8% | Moderate |
RCT 2 | Placebo | 15.8% | N/A |
- Continuous Infusion : A case report highlighted the successful management of prolonged symptoms in a patient with severe organophosphate poisoning through continuous intravenous infusion of this compound, demonstrating its potential for managing complex cases .
2. Research on Efficacy Against Other Toxins
Recent studies have investigated this compound's efficacy against various organophosphates and its potential role in treating other types of poisoning:
- Respiratory Toxicity : Research on diethylparaoxon-induced respiratory toxicity in animal models indicated that this compound could rapidly correct respiratory function, although this effect was transient .
- Cholinesterase Reactivation : Studies have shown that this compound can reactivate plasma butyrylcholinesterase (BuChE), although the correlation between BuChE and AChE activity post-treatment is not strong .
Case Studies
Case Study 1: Severe Organophosphate Poisoning
A 27-year-old male presented with severe agitation and respiratory failure after ingesting chlorpyrifos. Initial treatment with atropine and this compound was ineffective until a continuous infusion of this compound was initiated, leading to significant symptom improvement over 72 hours .
Case Study 2: Comparative Efficacy
In another study comparing various doses of this compound, researchers noted that while some patients showed improvement in AChE activity, the overall clinical outcomes were inconsistent, highlighting the need for standardized treatment protocols .
Limitations and Future Directions
While this compound has established applications in treating organophosphate poisoning, its efficacy remains debated due to variable clinical outcomes. Factors such as timing of administration, type of organophosphate involved, and patient characteristics significantly influence treatment success. Ongoing research aims to identify more effective oximes or combinations that can enhance therapeutic outcomes against a broader range of organophosphates .
Mechanism of Action
Pralidoxime iodide exerts its effects by reactivating acetylcholinesterase, an enzyme that is inhibited by organophosphates. Organophosphates bind to the esteratic site of acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent overstimulation of cholinergic receptors. This compound iodide binds to the anionic site of the enzyme and displaces the phosphate group from the serine residue, thereby regenerating the active enzyme .
Comparison with Similar Compounds
Efficacy in Reactivating AChE
Pralidoxime’s reactivation capacity varies by OP compound structure (dimethyl vs. diethyl). Clinical trials demonstrate moderate reactivation in dimethyl OP poisoning (e.g., dimethoate) and substantial efficacy in diethyl OP cases (e.g., chlorpyrifos) . However, aging of AChE (irreversible inhibition) reduces this compound’s effectiveness, particularly with dimethyl compounds .
Table 1: AChE Reactivation Rates by OP Type
In contrast, obidoxime, another oxime, shows superior reactivation in paraoxon poisoning but higher toxicity risks . Experimental oximes like K-27 and K-48 outperform this compound in methyl-paraoxon models but lack clinical validation .
Dosing Regimens and Clinical Outcomes
The WHO-recommended regimen (30 mg/kg bolus + 8 mg/kg/h infusion) is contentious. Eddleston et al. Conversely, Pawar et al. reported reduced mortality with high-dose infusions (≈650 mg/h chloride salt), emphasizing early administration .
Table 2: Clinical Trials Comparing this compound Doses
Synergistic Therapies
This compound’s efficacy is enhanced when combined with sulfonamides. For example, N-(2-chlorophenyl)benzenesulfonamide increases AChE reactivation in paraoxon poisoning by 30% compared to this compound alone .
Pharmacokinetics and Stability
This compound’s polar structure limits blood-brain barrier penetration, restricting central nervous system efficacy . Its degradation under alkaline conditions contrasts with more stable oximes like HI-6, which is formulated for prolonged shelf-life in autoinjectors .
Table 3: Pharmacokinetic Comparison of Oximes
Parameter | This compound | Obidoxime | HI-6 |
---|---|---|---|
Plasma Half-life | 2–3 hours | 1.5–2 hours | 1.5 hours |
BBB Penetration | Low | Moderate | Low |
Stability in Solution | pH-sensitive | Stable | Stable |
Use in Non-OP Poisoning
In deltamethrin poisoning, it is ineffective but often administered due to symptom overlap with OP toxicity .
Q & A
Basic Research Questions
Q. What is the mechanistic basis for pralidoxime's reactivation of acetylcholinesterase (AChE) in organophosphate (OP) poisoning?
this compound acts as an AChE reactivator by binding to the anionic site of the enzyme, positioning itself near the phosphorylated serine residue. Its oxime group displaces the phosphoryl moiety from the active site, restoring enzyme activity. However, efficacy depends on the "aging" process of the OP-AChE complex, where dealkylation renders the bond irreversible. This compound is ineffective against aged complexes or certain OP compounds (e.g., soman) .
Q. What are the WHO-recommended dosing regimens for this compound, and how are they derived?
The WHO recommends a loading dose of 30 mg/kg IV bolus followed by a continuous infusion of 8 mg/kg/hour. This regimen is based on pharmacokinetic simulations showing that plasma concentrations below 4 mg/L fail to protect AChE. Studies in healthy volunteers confirm that continuous infusion maintains therapeutic levels, whereas bolus doses result in subtherapeutic concentrations within 1.5 hours .
Advanced Research Questions
Q. How do pharmacokinetic compartment models optimize this compound dosing in clinical and experimental settings?
Two-compartment models with first-order absorption and elimination best describe this compound's pharmacokinetics when administered intramuscularly with adjuvants like atropine. These models reveal inter-individual variability in transfer constants (K12, K21) and emphasize the need for continuous infusion to sustain therapeutic plasma levels. Zero-order absorption models apply when this compound is administered alone .
Q. What methodological advancements in analytical chemistry improve this compound quantification in antidote formulations?
A novel RP-HPLC method using 30 mM sodium hexafluorophosphate (NaPF₆) as a chaotropic mobile-phase additive achieves rapid, precise quantification of this compound chloride in autoinjectors. This method offers superior retention (RSD < 0.31%) and environmental safety compared to ion-pairing agents, with a 8-minute runtime and minimal organic solvent use .
Q. Why do clinical trials show contradictory outcomes regarding this compound's efficacy in OP poisoning?
Meta-analyses of RCTs reveal no mortality benefit (RR = 1.53, 95% CI 0.97–2.41) and increased intermediate syndrome risk (RR = 1.63, 95% CI 1.01–2.62). Confounding factors include delayed administration, heterogeneous OP types (e.g., dimethyl vs. diethyl compounds), and subtherapeutic dosing. For example, studies using <30 mg/kg bolus doses underperform WHO standards, while trials with early, high-dose infusions show improved outcomes in specific subgroups .
Q. How does the "aging" of OP-AChE complexes influence this compound's therapeutic window?
Aging, a time-dependent dealkylation of the phosphorylated enzyme, determines this compound's efficacy. For ethyl parathion, aging occurs within 48–72 hours, rendering reactivation impossible. This compound must be administered before aging, but its short half-life (1.5–3.5 hours) necessitates prolonged infusion. Experimental models suggest higher doses (≥4 mg/L) are required for aged-resistant OPs .
Q. What is the evidence for this compound's vasopressor effects during cardiopulmonary resuscitation (CPR)?
In porcine cardiac arrest models, this compound co-administered with epinephrine during CPR significantly improves coronary perfusion pressure (CPP) and 6-hour survival rates (72.7% vs. 27.3% controls). Proposed mechanisms include catecholamine potentiation and reduced oxidative stress, though ischemic contracture remains unaffected .
Q. Why does the WHO exclude this compound from the Essential Medicines List for pediatric use?
The WHO cites insufficient pediatric data and inconsistent efficacy in adult trials. No RCTs have evaluated this compound in children, and case series using high-dose infusions lack robust controls. Pharmacokinetic differences in pediatric populations (e.g., volume of distribution, clearance) further complicate dosing .
Q. How do adverse effects of this compound complicate clinical trials and therapeutic monitoring?
Adverse effects (blurred vision, tachycardia, hypertension) overlap with OP poisoning symptoms, complicating causality assessment. Neurotoxicity, including neuromuscular weakness, is dose-dependent and linked to excessive reactivation of peripheral AChE, exacerbating cholinergic crises in myasthenia gravis patients .
Q. What are the limitations of current this compound formulations in penetrating the blood-brain barrier (BBB)?
As a quaternary ammonium compound, this compound has poor BBB penetration, limiting its efficacy against CNS OP toxicity. Prodrug strategies, such as reducing the pyridinium ring, are experimental but face challenges in stability and reactivation potency .
Q. Methodological Recommendations
- For preclinical studies : Use two-compartment pharmacokinetic models to simulate human dosing and validate with HPLC methods for precision .
- For clinical trials : Stratify patients by OP type, time-to-treatment, and dosing regimen. Prioritize continuous infusion protocols aligned with WHO guidelines .
- For toxicological research : Investigate adjunct therapies (e.g., magnesium, antioxidants) to mitigate this compound-resistant aging and oxidative damage .
Properties
Key on ui mechanism of action |
Pralidoxime is an antidote to organophosphate pesticides and chemicals. Organophosphates bind to the esteratic site of acetylcholinesterase, which results initially in reversible inactivation of the enzyme. Acetylcholinesterase inhibition causes acetylcholine to accumulate in synapses, producing continuous stimulation of cholinergic fibers throughout the nervous systems. If given within 24 hours after organophosphate exposure, pralidoxime reactivates the acetylcholinesterase by cleaving the phosphate-ester bond formed between the organophosphate and acetylcholinesterase. |
---|---|
CAS No. |
6735-59-7 |
Molecular Formula |
C7H9N2O+ |
Molecular Weight |
137.16 g/mol |
IUPAC Name |
(NZ)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H8N2O/c1-9-5-3-2-4-7(9)6-8-10/h2-6H,1H3/p+1 |
InChI Key |
JBKPUQTUERUYQE-UHFFFAOYSA-O |
SMILES |
C[N+]1=CC=CC=C1C=NO |
Isomeric SMILES |
C[N+]1=CC=CC=C1/C=N\O |
Canonical SMILES |
C[N+]1=CC=CC=C1C=NO |
melting_point |
215-225 °C 215 - 225 °C |
Key on ui other cas no. |
6735-59-7 |
physical_description |
Solid |
Related CAS |
6735-59-7 (Parent) |
shelf_life |
No evidence of significant degradation products appears up to 48 hr after pralidoxime autoinjector discharge. Concentration without degradation of the solution was noted over time when the autoinjector needle caused coring of the vial closure ... Mark-1 autoinjectors are not suitable for administering pralidoxime to small children. However, the autoinjectors are a readily available source of concentrated pralidoxime for administering weight-adjusted doses in small children. The pralidoxime solution obtained in this manner remains chemically intact for at least 48 hr. OBJECTIVES: Oximes such as pralidoxime (2-PAM) are essential antidotes for life-threatening organophosphate poisoning. Unfortunately, oximes are expensive, have limited use, and have short shelf lives. As such, maintaining large stockpiles in preparation for terrorist activity is not always possible. We have demonstrated that atropine is stable well beyond its labeled shelf life and that recently expired 2-PAM was clinically efficacious in a series of poisoned patients. Because 2-PAM is often dosed empirically, clinical improvement does not guarantee pharmacological stability. We therefore chose to analyze the chemical stability of expired 2-PAM. METHODS: Samples of lyophylized 2-PAM were maintained according to the manufacturer's recommendations for 20 years beyond the published shelf life. We studied 2-PAM contained in a MARK I autoinjector that was stored properly for 3 years beyond its expiration date. An Agilent LC/MSD 1100 with diode-array detector and an Agilent Sorbax SB-C-18, 4.6 x 150-mm, 5-um column were used with the following solvent systems: water with 0.01% trifluoroacetic acid and methanol with 0.01% trifluoroacetic acid. Fresh reagent grade 2-PAM was used as a standard. Results were repeated for consistency. RESULTS: Lyophylized 2-PAM was a white powder that was clear and colorless in solution. Liquid chromatography was identical to the standard and resulted in 2 isolated peaks with identical mass spectra, suggesting that they are stereoisomers. The autoinjector discharged a clear, yellowish solution. In addition to the 2 peaks identified for lyophylized 2-PAM, a small third peak was identified with a mass spectra corresponding to the reported N -methyl pyridinium carboxaldehyde degradation product. CONCLUSIONS: When properly stored, lyophylized 2-PAM appears to be chemically stable well beyond its expiration date. Although the relative amount of degradation product found in solubilized (autoinjector) 2-PAM was small, it is unclear whether this may be toxic and therefore is of concern. Further studies performed with lots of drug stored under varied conditions would be required to fully determine the stability of expired 2-PAM. Stable under recommended storage conditions. /Pralidoxime Chloride/ |
solubility |
1.49e-01 g/L |
Synonyms |
1-methylpyridinium-2-aldoxime ion 2-formyl-1-methylpyridinium chloride oxime 2-hydroxyiminomethyl-1-methylpyridinium 2-hydroxyiminomethylpyridinium methylmethanesulfonate 2-PAM 2-Pam bromide 2-PAM chloride Contrathion N-methylpyridinium 2-aldoxime methylsulfate pralidoxime pralidoxime bromide pralidoxime chloride pralidoxime fumarate (1:1) pralidoxime iodide pralidoxime lactate (1:1) pralidoxime mesylate pralidoxime methyl sulfate pralidoxime nitrate (1:1) pralidoxime sulfate (1:1) pralidoxime trichloroacetate pralidoxime, 14C-labeled Protopam Protopam Chloride pyridine-2-aldoxime methachloride pyridine-2-aldoxime methiodide pyridine-2-aldoxime methochloride |
vapor_pressure |
6.74X10-4 mm Hg at 25 °C (est) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.